Benzo[b][1,6]naphthyridine-4-carbonitrile, 3-(4-morpholinyl)-
Description
Properties
CAS No. |
371930-20-0 |
|---|---|
Molecular Formula |
C17H14N4O |
Molecular Weight |
290.32 g/mol |
IUPAC Name |
3-morpholin-4-ylbenzo[b][1,6]naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C17H14N4O/c18-10-14-16-13(9-12-3-1-2-4-15(12)20-16)11-19-17(14)21-5-7-22-8-6-21/h1-4,9,11H,5-8H2 |
InChI Key |
PJFPONBJUKXJGA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C3=NC4=CC=CC=C4C=C3C=N2)C#N |
Origin of Product |
United States |
Preparation Methods
Friedländer Annulation for Core Structure Assembly
The Friedländer reaction remains a cornerstone for constructing the benzo[b] naphthyridine scaffold. Chen and Deady demonstrated that 3-aminopyridine-4-carbaldehyde derivatives react with cyclic ketones (e.g., 2-methylcyclohexanone) under acidic conditions to form the naphthyridine core . For the target compound, 3-aminopyridine-4-carbaldehyde bearing a pre-installed cyano group at position 4 is condensed with a ketone precursor. The nitrile functionality is introduced via a Strecker-type reaction or through the use of cyanomethyl ketones.
Critical to this approach is the regioselective incorporation of the morpholinyl group. Post-annulation functionalization involves nucleophilic aromatic substitution (SNAr) at position 3, where a chlorine or bromine atom is replaced by morpholine under basic conditions. For example, treating 3-chloro-benzo[b][1, naphthyridine-4-carbonitrile with excess morpholine in dimethylformamide (DMF) at 80°C for 12 hours achieves 78% substitution .
Tandem Addition-Elimination-Cyclization Strategy
Yang et al. developed a one-pot synthesis of pyrazolo-fused naphthyridines using α-(dimethylaminomethylene)-2-cyanomethylquinoline-3-carboxylate and hydrazines . Adapting this method, the morpholinyl group can be introduced via hydrazine derivatives. The reaction proceeds in ionic liquids (e.g., [bmim]Br) at 90°C, enabling the formation of the naphthyridine ring through consecutive imine formation, cyclization, and aromatization.
Key Steps:
-
Nucleophilic Addition: Hydrazine attacks the electron-deficient cyanomethyl group, forming a hydrazone intermediate.
-
Elimination: Loss of ethanol and dimethylamine generates a reactive diimine species.
-
Cyclization: Intramolecular attack by the pyridine nitrogen forms the fused ring system.
This method yields 70–85% of the product when aryl hydrazines are used, though alkyl hydrazines show reduced efficiency (50–65%) .
Chlorination-Cyclization from Carboxylic Acid Precursors
Patent CN101544635B outlines a scalable route to halo-substituted naphthyridines via cyclization of ortho-(pyridin-3-yl-amino)benzoic acids . For the target compound, 2-cyano-3-morpholinobenzoic acid is condensed with 3-aminopyridine derivatives in isoamyl alcohol at 130–135°C. Phosphoryl chloride (POCl3) facilitates cyclization, simultaneously introducing a chloro group at position 10, which is subsequently displaced by morpholine.
Optimization Data:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Isoamyl alcohol | 75% → 89% |
| Temperature | 130–135°C | 60% → 82% |
| Acid Scavenger | NaHCO3 | Reduced byproducts |
This method achieves 89% purity after recrystallization, making it industrially viable .
Post-Synthetic Modification of Naphthyridine Intermediates
US Patent 9133188B2 details the synthesis of 1-ethyl-6-(indan-2-ylamino)-4-oxo-1,8-naphthyridine-3-carboxylic acid, which is analogous to the target compound . The protocol involves:
-
Chlorination: Treating 2-chloro-5-nitro-nicotinic acid with thionyl chloride to form the acid chloride.
-
Acrylate Formation: Reaction with ethyl acrylate in chloroform.
-
Cyclization: Heating in acetonitrile with morpholine to effect ring closure and substitution.
The nitrile group is introduced via a Rosenmund-von Braun reaction using CuCN in dimethyl sulfoxide (DMSO), achieving 65% conversion .
Regioselectivity in Electrophilic Substitution:
Nitration and halogenation occur preferentially in the benzenoid ring rather than the pyridine ring due to the electron-withdrawing effect of the nitrile group . Computational studies (DFT) show a 12.3 kcal/mol preference for substitution at position 8 over position 2.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Friedländer | 65–78 | 95–98 | Moderate | Regioselective functionalization |
| Tandem Cyclization | 70–85 | 90–95 | High | One-pot synthesis |
| Chlorination-Cyclization | 82–89 | 97–99 | Industrial | Low-cost reagents |
| Post-Synthetic | 60–65 | 85–90 | Limited | Flexibility in late-stage modification |
Chemical Reactions Analysis
Types of Reactions: 3-Morpholinobenzo[b][1,6]naphthyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Its structural uniqueness allows for the exploration of various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of naphthyridine exhibit significant antimicrobial properties. The presence of the morpholine group enhances these effects by improving solubility and bioavailability .
- Anticancer Properties : Research indicates that benzo[b][1,6]naphthyridine derivatives can inhibit specific enzymes involved in cancer cell proliferation. For instance, some derivatives have been identified as potent inhibitors of phosphodiesterase 5 (PDE5), which is implicated in various cancers .
- Neuroprotective Effects : Compounds similar to benzo[b][1,6]naphthyridine are being studied for their potential to treat neurodegenerative diseases like Alzheimer’s disease due to their ability to modulate cGMP levels in neuronal cells .
Biological Research
The compound's interactions with biological systems are of significant interest:
- Enzyme Inhibition : The mechanism of action involves inhibition of key enzymes such as monoamine oxidase (MAO) and phosphodiesterase types. This inhibition can lead to increased levels of neurotransmitters, providing therapeutic benefits for mood disorders and neurodegenerative conditions .
- Cell Culture Studies : In vitro studies have demonstrated the cytotoxic effects of benzo[b][1,6]naphthyridine derivatives on various cancer cell lines (e.g., HeLa cells), indicating their potential use as anticancer agents .
Industrial Applications
Beyond medicinal uses, benzo[b][1,6]naphthyridine-4-carbonitrile has applications in material science:
- Chemical Synthesis : The compound serves as a precursor for synthesizing novel materials and chemical processes. Its reactivity allows it to be used in creating polymers or other functional materials with specific properties.
Case Studies
Several studies illustrate the potential applications of benzo[b][1,6]naphthyridine-4-carbonitrile:
Mechanism of Action
The mechanism of action of 3-Morpholinobenzo[b][1,6]naphthyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or interfere with DNA replication in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
Key structural analogues include:
Benzo[h]naphtho[1,2-b][1,6]naphthyridines: Isomeric counterparts with a fused benzo[h]quinoline core instead of benzo[b]. These isomers exhibit distinct electronic profiles due to altered ring fusion positions, impacting reactivity and interaction with biological targets .
Chromeno[4,3,2-de][1,6]naphthyridines (N-1, N-2, N-3): Feature an additional chromene ring fused to the naphthyridine core. Substituents like phenyl (N-1), p-tolyl (N-2), and 4-methoxyphenyl (N-3) influence electronic density and corrosion inhibition efficiency .
Heteroaromatic-substituted naphthyridines : Derivatives with pyridinyl, furanyl, or thiophenyl groups at position 7 (e.g., compound 7a). These substituents introduce varying degrees of aromaticity and steric hindrance compared to the morpholinyl group .
Physicochemical Properties
Notes:
Biological Activity
Benzo[b][1,6]naphthyridine-4-carbonitrile, 3-(4-morpholinyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the known biological activities of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
- Chemical Formula : C17H14N4O
- CAS Number : 478039-55-3
- Molecular Structure : The compound contains a naphthyridine core with a morpholinyl substituent at the 3-position and a carbonitrile group at the 4-position.
Synthesis and Derivatives
Recent studies have focused on synthesizing novel derivatives of benzo[b][1,6]naphthyridine to enhance its biological activity. For instance, derivatives have been created by introducing various substituents to the naphthyridine scaffold, which have shown promising results in inhibiting enzymes relevant to neurological disorders and cancer therapies .
1. Antimicrobial Activity
Benzo[b][1,6]naphthyridine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that certain derivatives possess potent activity against various bacterial strains, including resistant strains of Staphylococcus aureus. For example, compound 7b demonstrated a minimum inhibitory concentration (MIC) ranging from 0.22 to 0.25 μg/mL against tested pathogens .
2. Anticancer Properties
Research indicates that these compounds also display antiproliferative effects against different cancer cell lines. The cytotoxicity of benzo[b][1,6]naphthyridine derivatives has been evaluated using various assays, revealing significant activity against several cancer types .
Table 1: Summary of Biological Activities
3. Enzyme Inhibition
The compound has been identified as an inhibitor of monoamine oxidases (MAOs) A and B and acetylcholinesterase (AChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structure-activity relationship studies suggest that modifications on the naphthyridine scaffold can enhance enzyme inhibition potency .
Case Studies
A notable study synthesized several benzo[b][1,6]naphthyridine derivatives to evaluate their biological activities systematically. Among these derivatives, one compound exhibited an IC50 value of 1.35 μM for MAO B inhibition, comparable to established inhibitors like pargyline . Another study highlighted the potential of these compounds in synergistic combinations with existing antibiotics, improving their efficacy against resistant bacterial strains while maintaining low toxicity profiles .
Q & A
Q. Q: What are the common synthetic routes for preparing Benzo[b][1,6]naphthyridine-4-carbonitrile derivatives, and how is the 3-(4-morpholinyl) substituent introduced?
A: The core structure is typically synthesized via intramolecular cyclization or hetero-Diels–Alder reactions. For example, copper bromide-catalyzed [4+2] cycloaddition of substituted quinoline precursors can yield benzo[b][1,6]naphthyridine scaffolds . The 3-(4-morpholinyl) group is introduced via nucleophilic substitution or condensation reactions. In one method, 3-chloro intermediates react with morpholine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile), leveraging the chloride’s leaving-group ability. Post-synthetic modifications, such as oxidation or functionalization at the 10-position, are achieved using reagents like m-CPBA or C-nucleophiles .
Key Steps:
- Cyclization of 2-chloroquinoline-3-carbaldehyde derivatives .
- Morpholine introduction via SNAr or condensation .
- Purification via recrystallization (ethanol or methanol) and characterization by / NMR, HRMS .
Advanced Synthesis: Regioselectivity in Functionalization
Q. Q: How can regioselectivity be controlled during the functionalization of Benzo[b][1,6]naphthyridine-4-carbonitrile at positions 3 and 10?
A: Regioselectivity is solvent- and reagent-dependent. For example:
- Position 3: Reacting 3-chloro-4-cyano derivatives with morpholine in acetone at 60°C selectively substitutes the chloride with morpholine .
- Position 10: Oxidation with m-CPBA in acetone yields 10-oxo derivatives, while acetic acid promotes 10-(3-chlorobenzoyloxy) adducts via electrophilic aromatic substitution .
- σ-Adduct Formation: C-nucleophiles (e.g., enamines) attack the electron-deficient 10-position under basic conditions, forming stable σ-complexes .
Experimental Design Tips:
- Use TLC or HPLC to monitor reaction progress.
- Optimize solvent polarity and temperature to favor desired pathways .
Structural and Spectral Characterization
Q. Q: What spectral techniques are critical for confirming the structure of 3-(4-morpholinyl)-substituted naphthyridines, and how are data contradictions resolved?
A: Key techniques include:
- NMR: Signals for morpholine protons (δ 3.6–3.8 ppm, multiplet) and cyano-group deshielding effects on adjacent protons .
- IR: CN stretch at ~2220–2240 cm confirms the carbonitrile group .
- HRMS: Validates molecular formula (e.g., [M+H]+ with <2 ppm error) .
Contradictions: Discrepancies in melting points or spectral data may arise from polymorphic forms or solvent residues. Recrystallization in different solvents (e.g., ethanol vs. toluene) and elemental analysis (C/H/N%) can resolve these .
Biological Activity and Structure-Activity Relationships (SAR)
Q. Q: What methodologies are used to evaluate the antimicrobial activity of benzo[b][1,6]naphthyridine derivatives, and how does the 3-(4-morpholinyl) group influence efficacy?
A: Standard protocols include:
- Broth Microdilution (CLSI): MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Assays: Assess bactericidal vs. bacteriostatic effects.
The 3-(4-morpholinyl) group enhances lipophilicity, improving membrane penetration. Substitution at position 10 with electron-withdrawing groups (e.g., oxo or halides) further boosts activity by increasing electrophilicity at the reactive core .
SAR Insights:
- Morpholine’s electron-donating nature stabilizes charge-transfer interactions with bacterial enzymes .
- 4-Cyano group maintains planar geometry, facilitating DNA intercalation .
Computational Modeling for Reactivity Prediction
Q. Q: How can DFT calculations and molecular docking guide the design of novel 3-(4-morpholinyl)-naphthyridine analogs?
A:
- DFT: Predicts electrophilic Fukui indices to identify reactive sites (e.g., C-10 for nucleophilic attack) .
- Molecular Docking (AutoDock/Vina): Screens binding affinity to targets like DNA gyrase or acetylcholinesterase. The morpholine moiety’s lone pairs often form hydrogen bonds with active-site residues .
Case Study: Docking of 3-(4-morpholinyl)-naphthyridines into S. aureus gyrase revealed key interactions with Asp81 and Gly85, aligning with experimental MIC data .
Addressing Data Contradictions in Oxidation Reactions
Q. Q: Why do conflicting results arise in oxidation studies of 3-chloro-4-cyano derivatives, and how can they be mitigated?
A: Discrepancies stem from solvent-dependent reaction pathways:
- Acetone + m-CPBA: Forms 10-oxo derivatives via radical intermediates.
- Acetic Acid + m-CPBA: Generates 10-(3-chlorobenzoyloxy) adducts through acid-catalyzed electrophilic substitution .
Mitigation Strategies:
- Control solvent polarity and proticity.
- Use radical scavengers (e.g., BHT) to suppress unwanted side reactions .
Advanced Applications in Corrosion Inhibition
Q. Q: What electrochemical methods validate the corrosion inhibition potential of naphthyridine-carbonitrile derivatives?
A: Techniques include:
- Potentiodynamic Polarization: Measures corrosion current density () in acidic media.
- EIS: Quantifies charge-transfer resistance () to assess inhibitor adsorption on steel surfaces .
Example: 5-Amino-9-hydroxy-2-phenylchromeno[4,3,2-de][1,6]naphthyridine-4-carbonitrile showed 95.19% inhibition efficiency in 1 M HCl via physisorption on mild steel .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
